molecular formula C7H12S B13058887 Bicyclo[2.2.1]heptane-2-thiol

Bicyclo[2.2.1]heptane-2-thiol

Cat. No.: B13058887
M. Wt: 128.24 g/mol
InChI Key: IOPZYMJYUACERA-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2-thiol, also known as norbornane-2-thiol, is a sulfur-containing organic compound with a bicyclic structure. This compound is characterized by its unique three-dimensional framework, which consists of a seven-membered ring system with a thiol group attached to the second carbon atom. The bicyclic structure imparts significant ring strain, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-2-thiol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with sulfur-containing dienophiles under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of precursor compounds. The process may include the use of specific catalysts and reaction conditions to ensure high yield and purity. Detailed industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2-thiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]heptane-2-thiol is unique due to its sulfur-containing thiol group, which provides distinct reactivity compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable in studying sulfur chemistry and developing sulfur-based compounds .

Biological Activity

Bicyclo[2.2.1]heptane-2-thiol is a bicyclic compound that has garnered attention in scientific research due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a thiol functional group (-SH) attached to the bicyclic heptane structure. This configuration enhances its reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Activity : The thiol group can act as a nucleophile, participating in various biochemical reactions, including disulfide bond formation and thiol-disulfide exchange reactions.
  • Antioxidant Properties : Thiols are known for their ability to scavenge free radicals, providing protective effects against oxidative stress in cells.
  • Enzyme Modulation : this compound may influence enzyme activity by modifying active sites through thiolation or by acting as a substrate.

Anticancer Activity

Recent studies have indicated that bicyclo[2.2.1]heptane derivatives exhibit significant anticancer properties. For instance, compounds derived from this structure have shown effectiveness against various cancer cell lines by inhibiting cell migration and proliferation.

  • Case Study : In vitro assays demonstrated that certain bicyclo[2.2.1]heptane derivatives inhibited the migration of pancreatic cancer cells (CFPAC1) by approximately 20% after 48 hours of treatment, suggesting potential use in cancer therapies aimed at metastasis prevention .

Neuropharmacological Effects

Bicyclo[2.2.1]heptane derivatives have been explored for their effects on ion channels, particularly KCNQ channels, which are critical in neuronal excitability.

  • Research Findings : A study reported that N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides selectively activate KCNQ2 and KCNQ4 channels with EC50 values of 230 nM and 510 nM respectively, indicating their potential as therapeutic agents in treating neurological disorders .

Stability and Metabolism

The stability of this compound in biological systems is crucial for its therapeutic application:

  • In Vitro Stability : Studies have shown that certain derivatives maintain high stability in simulated gastric fluid and plasma, which is essential for oral bioavailability .
  • Metabolic Profiling : Metabolism studies indicate that while some compounds degrade in liver microsomes, they exhibit favorable pharmacokinetic profiles in systemic circulation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityStability Profile
This compoundAnticancer, neuropharmacologicalHigh stability in plasma
NorborneneHigher reactivity due to double bondsVariable stability
NorbornadieneIncreased reactivityLess stable than thiol derivatives

Properties

Molecular Formula

C7H12S

Molecular Weight

128.24 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2-thiol

InChI

InChI=1S/C7H12S/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2

InChI Key

IOPZYMJYUACERA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2S

Origin of Product

United States

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